3-Fluoro-5-methylcinnamic acid

Description

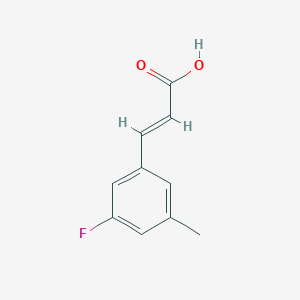

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluoro-5-methylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h2-6H,1H3,(H,12,13)/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGAHYZRMKKCRV-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)F)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3-Fluoro-5-methylcinnamic acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Cinnamic acid and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[4] This guide provides a comprehensive technical overview of 3-Fluoro-5-methylcinnamic acid, a fluorinated analog of cinnamic acid, for researchers, scientists, and professionals in drug development. While some of the physicochemical data for this specific molecule are based on predictions, this document synthesizes available information with established chemical principles to offer a robust profile of the compound.

Molecular Identity and Physicochemical Properties

3-Fluoro-5-methylcinnamic acid, with the CAS number 773132-32-4, is a substituted aromatic carboxylic acid.[5][6] The presence of a fluorine atom and a methyl group on the phenyl ring at the meta positions relative to the acrylic acid moiety is expected to influence its electronic and steric properties, thereby potentially modulating its biological activity.[7]

Table 1: Physicochemical Properties of 3-Fluoro-5-methylcinnamic acid

| Property | Value | Source |

| CAS Number | 773132-32-4 | [5][6] |

| Molecular Formula | C₁₀H₉FO₂ | [5] |

| Molecular Weight | 180.18 g/mol | [5] |

| Boiling Point (Predicted) | 297.4 ± 25.0 °C | [5] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.32 ± 0.10 | [5] |

Note: Some physical properties are predicted and should be confirmed by experimental data.

Spectral Data and Characterization

While specific experimental spectra for 3-Fluoro-5-methylcinnamic acid are not widely published, the expected spectral characteristics can be inferred from the known spectra of cinnamic acid and its derivatives.[8][9] Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, and the methyl group protons. The fluorine atom will cause splitting of the signals of adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbon, the olefinic carbons, the aromatic carbons (with C-F coupling), and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid group, a strong C=O stretching absorption, C=C stretching vibrations for the alkene and aromatic ring, and C-F stretching bands.[9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 3-Fluoro-5-methylcinnamic acid

Several established synthetic routes for cinnamic acids can be adapted for the preparation of 3-Fluoro-5-methylcinnamic acid. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Common Synthetic Pathways:

-

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (3-fluoro-5-methylbenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base (e.g., sodium acetate).[10]

-

Knoevenagel Condensation: This method utilizes the reaction of an aromatic aldehyde (3-fluoro-5-methylbenzaldehyde) with malonic acid in the presence of a basic catalyst like pyridine or piperidine.[11]

-

Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromo-5-fluorotoluene) and acrylic acid or its esters can also be employed.

Below is a detailed protocol for a plausible synthesis via the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize 3-Fluoro-5-methylcinnamic acid from 3-fluoro-5-methylbenzaldehyde and malonic acid.

Materials:

-

3-Fluoro-5-methylbenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-methylbenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in anhydrous pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Fluoro-5-methylcinnamic acid.

-

Characterize the final product using melting point determination, NMR, IR, and MS analysis.

Caption: Knoevenagel condensation workflow for the synthesis of 3-Fluoro-5-methylcinnamic acid.

Potential Applications in Drug Development

Cinnamic acid and its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][12] The introduction of a fluorine atom and a methyl group in 3-Fluoro-5-methylcinnamic acid may enhance these activities or introduce novel pharmacological profiles.

-

Anticancer Activity: Many cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][13] The altered electronic properties due to the fluorine substituent could lead to enhanced binding to biological targets.

-

Antimicrobial Properties: Cinnamic acid derivatives have shown efficacy against a range of bacteria and fungi.[14][15] The lipophilicity and electronic nature of 3-Fluoro-5-methylcinnamic acid may allow for better penetration of microbial cell membranes.

-

Anti-inflammatory Effects: Cinnamic acid analogues have been reported to exhibit anti-inflammatory activity.[3] This suggests that 3-Fluoro-5-methylcinnamic acid could be investigated as a potential agent for inflammatory conditions.

Caption: Potential pharmacological applications of 3-Fluoro-5-methylcinnamic acid.

Safety and Handling

Based on available safety data, 3-Fluoro-5-methylcinnamic acid is considered a warning-level hazard.[5] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be followed when handling this compound.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

In case of skin contact, wash with plenty of soap and water.[5]

-

In case of eye contact, rinse cautiously with water for several minutes.

-

Avoid inhalation of dust or vapors.

Conclusion

3-Fluoro-5-methylcinnamic acid represents a promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern offers the potential for enhanced biological activity and favorable pharmacokinetic properties. This technical guide provides a foundational understanding of its physicochemical properties, synthesis, and potential applications. Further experimental validation of its properties and comprehensive biological screening are warranted to fully elucidate its therapeutic potential in drug discovery and development.

References

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL not provided)

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL not provided)

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (URL not provided)

-

Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC - NIH. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 3-(trifluoromethyl) cinnamic acid - PrepChem.com. Available at: [Link]

- 4-Fluoro-3-methyl-5-(trifluoromethyl)cinnamic acid - 广州伟伯科技有限公司. (URL not provided)

-

3-fluoro-5-(trifluoromethyl)cinnamic acid (C10H6F4O2) - PubChemLite. Available at: [Link]

-

3-Fluoro-2-methylcinnamic acid | 155814-23-6 - BuyersGuideChem. Available at: [Link]

- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A P

-

Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed. Available at: [Link]

- 3-Fluoro-5-methylcinnamic acid - CAS:773132-32-4 - 北京欣恒研科技有限公司. (URL not provided)

-

Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - MDPI. Available at: [Link]

-

Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives | Bentham Science. Available at: [Link]

-

Cinnamic Acid | C9H8O2 | CID 444539 - PubChem - NIH. Available at: [Link]

-

Certificate of analysis - Thermo Fisher Scientific. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed. Available at: [Link]

-

1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

3,4,5-trimethoxycinnamic acid (predominantly trans), 90-50-6 - The Good Scents Company. Available at: [Link]

-

3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-5-methylcinnamicacid | 773132-32-4 [amp.chemicalbook.com]

- 6. 3-Fluoro-5-methylcinnamic acid - CAS:773132-32-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mdpi.com [mdpi.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-Fluoro-5-methylcinnamic acid for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Key Synthetic Intermediate

3-Fluoro-5-methylcinnamic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—a fluorine atom and a methyl group at the meta positions of the phenyl ring relative to the acrylic acid moiety—imparts specific electronic and steric properties that can influence molecular interactions and reactivity. For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and verify the structure of 3-fluoro-5-methylcinnamic acid. By understanding the principles behind the spectral data and the causality of experimental choices, a complete and confident characterization of this molecule can be achieved.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pathway

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 3-fluoro-5-methylcinnamic acid, Electrospray Ionization (ESI) is a suitable soft ionization technique that allows for the generation of intact molecular ions with minimal fragmentation in the source.

Principle and Causality of Experimental Choices

ESI-MS is chosen for its ability to generate ions from polar molecules like carboxylic acids with high efficiency and minimal degradation. The analysis is typically performed in negative ion mode, as the carboxylic acid proton is readily lost to form a stable carboxylate anion, [M-H]⁻. This choice enhances the sensitivity and provides a clear molecular ion peak. The use of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for obtaining accurate mass measurements, which can confirm the elemental composition of the molecule.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of 3-fluoro-5-methylcinnamic acid is C₁₀H₉FO₂.

-

Molecular Weight: 180.18 g/mol

-

Monoisotopic Mass: 180.0587 g/mol

In a negative ion mode ESI-MS spectrum, the most prominent peak will be the deprotonated molecule at an m/z of 179.0515 .

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion induces fragmentation, providing structural information. The fragmentation of cinnamic acid derivatives is well-documented and typically involves losses of small neutral molecules from the carboxylate group.[1]

Table 1: Predicted Mass Spectrometry Data for 3-Fluoro-5-methylcinnamic acid

| m/z (Predicted) | Ion Formula | Description |

| 179.0515 | [C₁₀H₈FO₂]⁻ | [M-H]⁻ (Deprotonated molecular ion) |

| 135.0612 | [C₉H₈F]⁻ | [M-H-CO₂]⁻ (Loss of carbon dioxide) |

| 115.0506 | [C₈H₈F]⁻ | [M-H-CO₂-HF]⁻ (Loss of CO₂ and subsequent loss of HF) |

The fragmentation cascade is a logical process driven by the stability of the resulting ions and neutral losses. The initial loss of CO₂ is a characteristic fragmentation of carboxylates.

Caption: Predicted ESI-MS/MS fragmentation pathway for 3-fluoro-5-methylcinnamic acid.

Experimental Protocol: Electrospray Ionization Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 3-fluoro-5-methylcinnamic acid (approximately 10-50 µM) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 3.0-4.0 kV.

-

Nebulizing Gas: Nitrogen, at a pressure appropriate for stable spray.

-

Drying Gas: Nitrogen, at a temperature of 250-350 °C.

-

-

Data Acquisition:

-

Full Scan (MS1): Acquire a full scan spectrum over a mass range of m/z 50-500 to observe the [M-H]⁻ ion.

-

Tandem MS (MS/MS): Isolate the [M-H]⁻ ion (m/z 179.05) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas to generate a fragment ion spectrum.

-

Trustworthiness of the Protocol

This protocol is self-validating through the use of a high-resolution mass spectrometer, which allows for the confirmation of the elemental composition of the molecular ion and its fragments to within a few parts per million (ppm) of the theoretical mass. Instrument calibration with a known standard immediately prior to analysis ensures mass accuracy.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle and Causality of Experimental Choices

For a solid sample like 3-fluoro-5-methylcinnamic acid, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets. ATR is rapid, requires minimal sample preparation, and provides high-quality spectra. The IR spectrum will reveal characteristic absorption bands for the carboxylic acid, alkene, aromatic ring, and carbon-fluorine bond.

Predicted Infrared Spectrum Analysis

The IR spectrum of 3-fluoro-5-methylcinnamic acid is predicted to show several key absorption bands that are diagnostic of its structure.[2][3]

Table 2: Predicted Infrared Absorption Bands for 3-Fluoro-5-methylcinnamic acid

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3300-2500 | O-H (Carboxylic acid) | Stretching | Broad, Strong |

| 3100-3000 | C-H (Aromatic & Alkene) | Stretching | Medium |

| 2950-2850 | C-H (Methyl) | Stretching | Medium |

| ~1700 | C=O (Carboxylic acid) | Stretching | Strong, Sharp |

| ~1630 | C=C (Alkene) | Stretching | Medium |

| ~1600, ~1475 | C=C (Aromatic) | Stretching | Medium |

| 1400-1000 | C-F | Stretching | Strong |

| 900-690 | C-H (Aromatic) | Out-of-plane bending | Strong |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state. The C=O stretch will be a very prominent, sharp peak. The C-F stretch is expected to be a strong absorption in the fingerprint region.

Experimental Protocol: Fourier-Transform Infrared Spectroscopy (FTIR-ATR)

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid 3-fluoro-5-methylcinnamic acid sample onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Trustworthiness of the Protocol

The daily performance verification of the FTIR spectrometer with a polystyrene standard ensures the accuracy of the wavenumber scale. The collection of a fresh background spectrum before each sample measurement corrects for atmospheric water and carbon dioxide, ensuring the integrity of the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-fluoro-5-methylcinnamic acid, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Principle and Causality of Experimental Choices

A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) NMR experiments provides a comprehensive picture of the molecule. Deuterated solvents like DMSO-d₆ or CDCl₃ are used to dissolve the sample and provide a lock signal for the spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C). The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving complex splitting patterns and improving sensitivity.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum will show distinct signals for the vinylic, aromatic, and methyl protons, as well as a broad signal for the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the fluorine and methyl substituents. The trans-configuration of the double bond is confirmed by a large coupling constant (~16 Hz) between the vinylic protons.

Table 3: Predicted ¹H NMR Data for 3-Fluoro-5-methylcinnamic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) (Predicted) |

| ~12.5 | br s | 1H | COOH | - |

| ~7.6 | d | 1H | H-β (vinylic) | J(Hα-Hβ) ≈ 16 |

| ~7.4-7.2 | m | 3H | Aromatic H | - |

| ~6.6 | d | 1H | H-α (vinylic) | J(Hα-Hβ) ≈ 16 |

| ~2.4 | s | 3H | CH₃ | - |

The aromatic region will show a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the substituents, and the carbon atoms coupled to fluorine will exhibit characteristic splitting (C-F coupling).

Table 4: Predicted ¹³C NMR Data for 3-Fluoro-5-methylcinnamic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) (Predicted) | Assignment | C-F Coupling (J, Hz) (Predicted) |

| ~168 | C=O | - |

| ~163 | C-F | ¹J(C-F) ≈ 245 |

| ~145 | C-β (vinylic) | - |

| ~140 | C-CH₃ | ³J(C-F) ≈ 8 |

| ~136 | C-1 (ipso) | - |

| ~128 | Aromatic CH | - |

| ~122 | C-α (vinylic) | - |

| ~118 | Aromatic CH | ²J(C-F) ≈ 22 |

| ~115 | Aromatic CH | ²J(C-F) ≈ 21 |

| ~21 | CH₃ | ⁴J(C-F) ≈ 4 |

Predicted ¹⁹F NMR Spectrum Analysis

¹⁹F NMR is highly sensitive and provides a clean spectral window.[4][5][6] For 3-fluoro-5-methylcinnamic acid, a single signal is expected for the fluorine atom. This signal will be split by couplings to the neighboring aromatic protons.

-

Chemical Shift: The chemical shift will be in the typical range for an aryl fluoride.

-

Multiplicity: The signal will likely appear as a triplet of triplets due to coupling to the two ortho protons and the one para proton.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-fluoro-5-methylcinnamic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F). Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Reference the spectra to TMS (or an appropriate internal standard).

Caption: A streamlined workflow for the comprehensive NMR analysis of small molecules.

Trustworthiness of the Protocol

The use of an internal standard (TMS) provides a reliable reference for chemical shifts. Proper shimming of the magnetic field ensures high resolution and accurate multiplet analysis. The combination of multiple NMR experiments (1D and 2D) provides orthogonal data that must be self-consistent, leading to a high degree of confidence in the final structural assignment. Adherence to Good Laboratory Practices (GLP) in sample preparation and data acquisition ensures the reliability and reproducibility of the results.[7][8][9][10][11]

Summary of Spectral Data

The combination of MS, IR, and NMR spectroscopy provides a comprehensive and unambiguous characterization of 3-fluoro-5-methylcinnamic acid.

Table 5: Consolidated Spectral Data for 3-Fluoro-5-methylcinnamic acid

| Technique | Key Feature | Predicted Value/Observation |

| MS (ESI-) | [M-H]⁻ | m/z 179.0515 |

| Fragmentation | Loss of CO₂ (m/z 135.0612) | |

| IR (ATR) | C=O Stretch | ~1700 cm⁻¹ |

| O-H Stretch | 3300-2500 cm⁻¹ (broad) | |

| C-F Stretch | 1400-1000 cm⁻¹ | |

| ¹H NMR | Vinylic Protons | δ ~7.6 (d), ~6.6 (d); J ≈ 16 Hz |

| Methyl Protons | δ ~2.4 (s) | |

| ¹³C NMR | Carbonyl Carbon | δ ~168 |

| C-F Carbon | δ ~163 (d, ¹J(C-F) ≈ 245 Hz) | |

| ¹⁹F NMR | Aryl Fluoride | One signal, split by H-F coupling |

Conclusion

The spectral analysis of 3-fluoro-5-methylcinnamic acid is a systematic process that relies on the interplay of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for the unequivocal identification and characterization of the molecule. For professionals in research and drug development, a thorough understanding and application of these analytical methods are fundamental to ensuring the quality and integrity of their work, ultimately accelerating the pace of discovery and innovation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519222, 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link].

-

Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link].

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link].

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link].

-

Royal Society of Chemistry. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Retrieved from [Link].

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link].

-

ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in.... Retrieved from [Link].

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of. Retrieved from [Link].

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link].

-

Scribd. (n.d.). FTIR Correlation Chart. Retrieved from [Link].

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link].

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). Retrieved from [Link].

-

Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link].

-

MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP). Retrieved from [Link].

-

RSC Education. (2008). Good lab practice. Retrieved from [Link].

-

European Food Safety Authority. (n.d.). Good Laboratory Practice (GLP). Retrieved from [Link].

-

CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. Retrieved from [Link].

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link].

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link].

-

Nanolab. (n.d.). Good Laboratory Practices (GLP) | Physical and Chemical Tests. Retrieved from [Link].

-

YouTube. (2021). Good Laboratory Practices (GLP). Retrieved from [Link].

-

ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

Sources

- 1. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. hmdb.ca [hmdb.ca]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Predicted Biological Activity of 3-Fluoro-5-methylcinnamic acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for Investigating 3-Fluoro-5-methylcinnamic acid

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been a focal point of medicinal chemistry research due to their extensive and varied biological activities.[1][2][3] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4] The therapeutic efficacy of cinnamic acid derivatives is profoundly influenced by the nature and placement of substituents on the phenyl ring.[1][3] This guide focuses on a specific, synthetically derived molecule: 3-Fluoro-5-methylcinnamic acid. While direct biological data for this compound is not yet available in the public domain, its structural features—a fluoro group at the meta position and a methyl group at the fifth position—provide a compelling basis for predicting its bioactivity profile. The introduction of a fluorine atom can significantly alter a molecule's electronic properties and lipophilicity, potentially enhancing its metabolic stability and interaction with biological targets.[5] This document will, therefore, serve as a comprehensive roadmap for researchers, outlining a logical, evidence-based approach to predicting and experimentally validating the biological potential of 3-Fluoro-5-methylcinnamic acid.

Part 1: In Silico Prediction of Biological Activity

In modern drug discovery, in silico methods are indispensable for prioritizing research efforts and mitigating the risks of late-stage failures.[6] By employing computational models, we can predict a compound's pharmacokinetic and toxicological properties, as well as its potential biological targets, before committing to costly and time-consuming wet-lab experiments.[6][7]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity.[6][8] For 3-Fluoro-5-methylcinnamic acid, we can leverage existing QSAR models for cinnamic acid derivatives to predict its potential efficacy in various therapeutic areas. The presence of an electron-withdrawing fluoro group is known to enhance the antifungal activity of some cinnamic acid derivatives.[1]

Molecular Docking and Virtual Screening

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein.[6][8] By screening 3-Fluoro-5-methylcinnamic acid against a library of known protein targets associated with diseases like cancer, inflammation, and microbial infections, we can identify potential high-affinity interactions. This allows for the generation of hypotheses regarding its mechanism of action.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-induced liver injury.[7][9]

Table 1: Predicted ADMET Properties of 3-Fluoro-5-methylcinnamic acid (Hypothetical Data)

| Property | Predicted Value | Implication |

| Molecular Weight | 180.18 g/mol [10][11] | Favorable for oral bioavailability (Lipinski's Rule of Five) |

| LogP | 2.5 (Predicted) | Good balance of hydrophilicity and lipophilicity for membrane permeability |

| H-bond Donors | 1 | Favorable for oral bioavailability |

| H-bond Acceptors | 2 | Favorable for oral bioavailability |

| Predicted Solubility | Moderately Soluble | May require formulation optimization for intravenous administration |

| Cytochrome P450 Inhibition | Low (Predicted) | Reduced potential for drug-drug interactions |

| hERG Inhibition | Low (Predicted) | Reduced risk of cardiotoxicity |

Workflow for In Silico Prediction

Caption: A tiered workflow for the experimental validation of 3-Fluoro-5-methylcinnamic acid's biological activity.

Part 3: Mechanistic Insights and Target Validation

Should primary screening reveal significant biological activity, the subsequent step is to elucidate the underlying mechanism of action. [12]This involves identifying the specific molecular targets and pathways that are modulated by 3-Fluoro-5-methylcinnamic acid.

Target Identification and Validation

Several methods can be employed to identify the protein targets of a bioactive small molecule. [12]

-

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. [12]* Computational Approaches: As mentioned earlier, molecular docking can provide initial clues. Further computational methods like pharmacophore modeling can refine these predictions. [6]* Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to confirm and quantify the binding interaction between the compound and its putative target. [13]

Signaling Pathway Analysis

Once a target is validated, its role in relevant signaling pathways needs to be investigated. For instance, if 3-Fluoro-5-methylcinnamic acid demonstrates anticancer activity and is found to inhibit a specific kinase, downstream signaling events can be monitored by techniques such as Western blotting to confirm pathway modulation.

Illustrative Signaling Pathway (Hypothetical)

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of 3-Fluoro-5-methylcinnamic acid.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-faceted approach to predicting and validating the biological activity of 3-Fluoro-5-methylcinnamic acid. By integrating in silico predictions with a systematic experimental workflow, researchers can efficiently explore the therapeutic potential of this novel cinnamic acid derivative. The proposed methodologies, from initial computational screening to detailed mechanistic studies, provide a robust framework for advancing our understanding of this compound and paving the way for its potential development as a novel therapeutic agent. The key to success will be a rigorous and iterative process of hypothesis generation, experimental testing, and data-driven refinement of subsequent research steps.

References

-

Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. PubMed Central. [Link]

-

What is in silico drug discovery? - Patsnap Synapse. Patsnap. [Link]

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. [Link]

-

Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed. PubMed. [Link]

-

Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Bentham Science. [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. MDPI. [Link]

-

A Guide to In Silico Drug Design - PMC. PubMed Central. [Link]

-

Development of in silico prediction models for drug-induced liver malignant tumors based on the activity of molecular initiating events: Biologically interpretable features - PubMed. PubMed. [Link]

-

Identification and validation of protein targets of bioactive small molecules - PMC. National Institutes of Health. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. ACS Publications. [Link]

-

Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. YouTube. [Link]

-

Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD - American Chemical Society. ACS Publications. [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - MDPI. MDPI. [Link]

-

Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin - MDPI. MDPI. [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What is in silico drug discovery? [synapse.patsnap.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of in silico prediction models for drug-induced liver malignant tumors based on the activity of molecular initiating events: Biologically interpretable features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Fluoro-5-methylcinnamicacid | 773132-32-4 [chemicalbook.com]

- 11. 3-Fluoro-5-methylcinnamicacid | 773132-32-4 [amp.chemicalbook.com]

- 12. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

In Silico Modeling of 3-Fluoro-5-methylcinnamic Acid Protein Binding: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical overview of the in silico methodologies for investigating the protein binding characteristics of 3-Fluoro-5-methylcinnamic acid. It is designed for researchers, scientists, and drug development professionals who are looking to leverage computational techniques to accelerate their research. This document offers full editorial control to present a narrative that is both scientifically rigorous and practically insightful, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

Introduction: The Rationale for In Silico Investigation

3-Fluoro-5-methylcinnamic acid, a derivative of the naturally occurring cinnamic acid, presents an intriguing scaffold for drug discovery. Cinnamic acid and its analogues have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The introduction of fluorine and methyl groups can significantly alter the physicochemical properties of the parent molecule, potentially enhancing its binding affinity, selectivity, and metabolic stability.

In silico modeling offers a powerful and cost-effective approach to explore the potential protein targets of 3-Fluoro-5-methylcinnamic acid and to elucidate the molecular determinants of its binding. By simulating the interactions between the small molecule and various proteins at an atomic level, we can predict binding modes, estimate binding affinities, and gain insights that can guide further experimental validation and lead optimization efforts. This guide will walk through the essential stages of such an investigation, from initial target identification to rigorous binding free energy calculations.

Identifying Potential Protein Targets

The first critical step is to identify plausible protein targets for 3-Fluoro-5-methylcinnamic acid. In the absence of pre-existing experimental data for this specific compound, we can employ several computational strategies.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

One approach is to leverage the known biological activities of structurally similar compounds. Cinnamic acid derivatives have been shown to interact with a variety of proteins. For instance, some derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation[1], while others have been designed as agonists for peroxisome proliferator-activated receptor delta (PPARδ), a target for metabolic syndrome[2].

By searching databases of bioactive molecules, we can identify proteins that are known to bind to compounds with a cinnamic acid scaffold. This information can then be used to prioritize a list of potential targets for further in silico analysis.

Structure-Based Target Prediction: Reverse Docking and Pharmacophore Screening

Alternatively, we can use the structure of 3-Fluoro-5-methylcinnamic acid to screen for potential binding partners.

-

Reverse Docking: This technique involves docking the small molecule of interest against a large library of protein structures. By evaluating the docking scores across numerous targets, we can identify proteins that are predicted to bind the ligand with high affinity.

-

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[3][4][5][6] A pharmacophore model can be generated based on the structure of 3-Fluoro-5-methylcinnamic acid and then used to search for proteins with binding sites that complement these features.

The following diagram illustrates a conceptual workflow for target identification:

Caption: A simplified workflow for molecular docking.

Validation of the Docking Protocol

To ensure the reliability of the docking results, it is essential to validate the chosen docking protocol. If a co-crystallized ligand is available for the target protein, a common validation method is to "re-dock" the native ligand back into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å. [7]

Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements and allowing for a more realistic representation of the binding event.

System Setup and Parameterization

System Setup:

-

Combine Protein and Ligand: The top-ranked docked pose is used as the starting structure for the MD simulation.

-

Solvation: The protein-ligand complex is placed in a box of explicit water molecules to mimic the aqueous environment of the cell.

-

Add Ions: Ions are added to neutralize the system and to achieve a physiological salt concentration.

Parameterization:

A crucial step is to assign accurate force field parameters to both the protein and the ligand. While standard force fields (e.g., AMBER, CHARMM) are well-parameterized for proteins, special attention must be paid to the ligand. For a non-standard molecule like 3-Fluoro-5-methylcinnamic acid, parameters can be generated using tools like antechamber and parmchk2 from the AmberTools suite [8][9][10][11]or the CHARMM General Force Field (CGenFF) server. [12]

Simulation Protocol

A typical MD simulation protocol involves the following steps:

-

Energy Minimization: The entire system is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure. This allows the solvent molecules to relax around the protein-ligand complex.

-

Production Run: A long simulation is run at constant temperature and pressure, during which the trajectory data is collected.

The following diagram outlines the key stages of an MD simulation:

Caption: The main steps in a molecular dynamics simulation.

Analysis of MD Trajectories

The trajectory from the production run can be analyzed to gain insights into:

-

Stability of the complex: By monitoring the RMSD of the protein and ligand over time, we can assess the stability of the binding pose.

-

Key interactions: We can identify persistent hydrogen bonds, hydrophobic contacts, and other interactions that contribute to binding.

-

Conformational changes: MD simulations can reveal how the protein and ligand adapt to each other upon binding.

Binding Free Energy Calculations: Quantifying Binding Affinity

While docking scores provide a qualitative estimate of binding affinity, more rigorous methods are needed for a quantitative prediction. Binding free energy calculations aim to compute the free energy change (ΔG) upon ligand binding, which is directly related to the binding constant (Kd).

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods for calculating binding free energy. [13][14][15][16][17]They involve calculating the free energy of the protein, the ligand, and the complex from snapshots of an MD trajectory and then taking the difference.

The binding free energy is calculated as:

ΔG_binding = G_complex - (G_protein + G_ligand)

Each free energy term is composed of:

-

Molecular Mechanics Energy (EMM): Includes bonded and non-bonded interactions.

-

Solvation Free Energy (Gsolv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (proportional to the solvent-accessible surface area).

-

Entropic Contribution (-TΔS): This term is often estimated using methods like normal-mode analysis, but it is computationally expensive and sometimes omitted for relative binding free energy calculations.

Alchemical Free Energy Methods

Alchemical free energy methods, such as Free Energy Perturbation (FEP) [18][19][20][21][22]and Thermodynamic Integration (TI), are more computationally demanding but generally more accurate than MM/PBSA and MM/GBSA. These methods involve creating a non-physical ("alchemical") pathway to transform the ligand into nothing (for absolute binding free energy) or into another ligand (for relative binding free energy), both in the bound and unbound states. By calculating the free energy change along this pathway, the binding free energy can be determined.

The choice of method depends on the desired level of accuracy and the available computational resources.

Data Presentation and Interpretation

To facilitate the interpretation of the results, all quantitative data should be summarized in clearly structured tables.

Table 1: Predicted Physicochemical Properties of 3-Fluoro-5-methylcinnamic acid

| Property | Predicted Value |

| Molecular Weight | 180.17 g/mol |

| LogP | 2.5 |

| pKa | ~4.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Table 2: Hypothetical Docking and Binding Free Energy Results

| Protein Target | Docking Score (kcal/mol) | ΔG_binding (MM/PBSA) (kcal/mol) | Key Interacting Residues |

| Protein A | -8.5 | -12.3 ± 1.5 | Tyr123, Phe256, Arg301 |

| Protein B | -7.2 | -9.8 ± 2.1 | Val56, Leu89, Ser102 |

| Protein C | -6.8 | -8.1 ± 1.8 | Ile12, Ala45, Gln78 |

Experimental Protocols

This section provides a high-level overview of the steps involved in a typical in silico workflow. For detailed commands and scripts, users should refer to the documentation of the specific software packages being used.

Protocol for Molecular Docking using AutoDock Vina

-

Prepare the Receptor:

-

prepare_receptor4.py -r protein.pdb -o protein.pdbqt

-

-

Prepare the Ligand:

-

Generate a 3D structure of 3-Fluoro-5-methylcinnamic acid and save it as a .mol2 file.

-

prepare_ligand4.py -l ligand.mol2 -o ligand.pdbqt

-

-

Define the Grid Box:

-

Use AutoDock Tools to visually define the center and dimensions of the grid box around the active site.

-

Save the grid parameters to a configuration file (conf.txt).

-

-

Run AutoDock Vina:

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out results.pdbqt --log log.txt

-

-

Analyze the Results:

-

Visualize the docked poses in results.pdbqt using a molecular visualization program like PyMOL or VMD.

-

Protocol for MD Simulation using GROMACS

-

Prepare the Topology:

-

Generate the protein topology: gmx pdb2gmx -f protein.pdb -o protein.gro -water tip3p -ff charmm27

-

Generate the ligand topology using the CHARMM-CGenFF server or AmberTools.

-

Combine the protein and ligand topologies.

-

-

Create the Simulation Box:

-

gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt cubic

-

-

Solvate the System:

-

gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top

-

-

Add Ions:

-

gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr

-

gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral

-

-

Energy Minimization:

-

gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr

-

gmx mdrun -v -deffnm em

-

-

Equilibration (NVT and NPT):

-

Run NVT equilibration: gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr and gmx mdrun -deffnm nvt

-

Run NPT equilibration: gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -t nvt.cpt -p topol.top -o npt.tpr and gmx mdrun -deffnm npt

-

-

Production MD:

-

gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_0_1.tpr

-

gmx mdrun -deffnm md_0_1

-

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the protein binding of 3-Fluoro-5-methylcinnamic acid. By following these steps, researchers can gain valuable insights into the potential therapeutic targets and binding mechanisms of this and other novel small molecules. The results of these computational studies can then be used to prioritize compounds for experimental validation, thereby accelerating the drug discovery process.

Future work could involve expanding the scope of the in silico investigation to include predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, as well as exploring the effects of different substitutions on the cinnamic acid scaffold to design new analogues with improved potency and selectivity.

References

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

Lemkul, J. A. GROMACS Tutorials. [Link]

-

Bioinformatics Review. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

-

Gumbart, J., Hénin, J., & Chipot, C. In silico alchemy: A tutorial for alchemical free-energy perturbation calculations with NAMD. [Link]

-

Bio-Computational Chemistry Group. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. [Link]

-

Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]

-

Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. DUD-E: A Database of Useful (Docking) Decoys — Enhanced. [Link]

-

The Amber Sandiego Group. Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]

- Yang, L., Wang, Y., & Wang, X. (2023). Pharmacophore modeling in drug design. Computational and Structural Biotechnology Journal, 23, 134-142.

-

MaddyList. GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). [Link]

-

Giri, B. NAMD Tutorial 1 - Protein Ligand Complex MD Part 1/5. [Link]

-

Leddin, E. M. Using antechamber and parmchk for Ligands. [Link]

-

Patsnap. What is pharmacophore modeling and its applications?. [Link]

-

BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

-

Slideshare. Pharmacophore modeling. [Link]

-

Galaxy Training Network. Running molecular dynamics simulations using NAMD. [Link]

-

The binding affinity of cinnamic acid derivatives on COX-1 enzyme protein. ResearchGate. [Link]

- Kumar, A., Singh, A., & Sharma, S. (2018). Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome: Design, Synthesis, Evaluation and Docking Studies. Letters in Drug Design & Discovery, 15(11), 1169-1178.

-

Giri, B. NAMD Tutorial 2 - Protein Ligand Complex MD Part 2/5. [Link]

- Salentin, S., Haupt, V. J., Daminelli, S., & Schroeder, M. (2014). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces.

-

Drug Discovery & Development Resources. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.

-

Hénin, J., Gumbart, J., & Chipot, C. In silico alchemy: A tutorial for alchemical free-energy perturbation calculations with NAMD. [Link]

- Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582-6594.

- Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582-6594.

-

LigParGen. NAMD Protein Ligand Complex Simulations. [Link]

- Singh, N., & Chaput, L. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations.

- Bali, S., & Singh, N. (2021). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.

- Santos-Martins, D., Forli, S., & Olson, A. J. (2021). Benchmarking the Ability of Common Docking Programs to Correctly Reproduce and Score Binding Modes in SARS-CoV-2 Protease Mpro.

-

Schrödinger. Fundamental concepts of relative binding Free Energy Perturbation (FEP) calculations. [Link]

- Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Benchmarking sets for molecular docking. Journal of Medicinal Chemistry, 49(23), 6789-6801.

- Wang, J., Wang, W., & Kollman, P. A. (2001). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Current Pharmaceutical Design, 7(12), 1135-1150.

-

OpenBioSim. Running a Free Energy Perturbation Simulation. [Link]

-

Chemspace. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

-

Modeling of Macromolecular Systems. Tutorial 2: Including ligands in protein simulation. [Link]

- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1888, 273-309.

-

Ngachilindi, S. B. M. How to validate the molecular docking results?. ResearchGate. [Link]

-

Schrödinger. Free energy calculations for drug design with FEP+. [Link]

- Akaho, K., & Asai, K. (2015). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. International Journal of Molecular Sciences, 16(12), 29595-29612.

- Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582-6594.

- Jain, A. N. (2008). How to Benchmark Methods for Structure-Based Virtual Screening of Large Compound Libraries. Methods in Molecular Biology, 443, 245-266.

- Pérez-Sánchez, H., & Gámez-Gutiérrez, J. (2023). Benchmarking Docking Tools on Experimental and Artificial Intelligence-Predicted Protein Structures. bioRxiv.

-

Oxford Protein Informatics Group. MM(PB/GB)SA – a quick start guide. [Link]

-

MaddyList. How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. [Link]

-

CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]

-

The Amber Sandiego Group. AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. [Link]

-

Protein Structural Analysis Laboratory. Lessons from Docking Validation. [Link]

-

Theoretical and Computational Biophysics Group. tutorial-protein-ligand.pdf. [Link]

-

Molelixir Informatics. 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. [Link]

- Musil, M., & De Fabritiis, G. (2022). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.

Sources

- 1. mdpi.com [mdpi.com]

- 2. DUD-E - Database Commons [ngdc.cncb.ac.cn]

- 3. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 5. Pharmacophore modeling | PDF [slideshare.net]

- 6. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 7. researchgate.net [researchgate.net]

- 8. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]

- 9. emleddin.github.io [emleddin.github.io]

- 10. Modeling of Macromolecular Systems [biokinet.belozersky.msu.ru]

- 11. m.youtube.com [m.youtube.com]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. peng-lab.org [peng-lab.org]

- 16. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]

- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 18. ks.uiuc.edu [ks.uiuc.edu]

- 19. ks.uiuc.edu [ks.uiuc.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. Running a Free Energy Perturbation Simulation - openbiosim - sire [sire.openbiosim.org]

- 22. schrodinger.com [schrodinger.com]

An In-depth Technical Guide to 3-Fluoro-5-methylcinnamic acid (CAS: 773132-32-4)

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry, materials science, and pharmacology.[1][2] These molecules, characterized by a phenyl ring attached to an acrylic acid moiety, serve as versatile scaffolds for the development of novel therapeutic agents and functional materials. The strategic incorporation of substituents onto the phenyl ring can dramatically alter the physicochemical and biological properties of the parent molecule. This guide focuses on a specific derivative, 3-Fluoro-5-methylcinnamic acid (CAS: 773132-32-4), providing an in-depth overview of its properties, synthesis, and potential applications. The introduction of a fluorine atom and a methyl group at the meta positions of the phenyl ring is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| CAS Number | 773132-32-4 | [3] |

| Molecular Formula | C₁₀H₉FO₂ | [3] |

| Molecular Weight | 180.18 g/mol | [3] |

| Boiling Point | 297.4 ± 25.0 °C (Predicted) | [3] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.32 ± 0.10 (Predicted) | [3] |

Spectroscopic Characterization (Predicted)

Direct experimental spectra for 3-Fluoro-5-methylcinnamic acid are not widely published. However, by analyzing the spectra of structurally related compounds, we can predict the key features of its NMR, IR, and mass spectra.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons. The aromatic protons will likely appear as complex multiplets in the range of 7.0-7.5 ppm. The vinylic protons of the trans-alkene will present as two doublets, one around 6.4 ppm and the other around 7.7 ppm, with a characteristic large coupling constant (J ≈ 16 Hz). The methyl protons should appear as a singlet around 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carboxylic acid carbonyl carbon (~168-172 ppm), the vinylic carbons (~120-145 ppm), and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1680-1700 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. A C-F stretching band should be observable in the 1000-1300 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and other characteristic fragments.

Synthesis of 3-Fluoro-5-methylcinnamic acid

While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-5-methylcinnamic acid is not widely published, it can be reliably prepared using well-established synthetic methodologies for cinnamic acid derivatives, such as the Knoevenagel-Doebner condensation.[5] This method involves the condensation of a substituted benzaldehyde with malonic acid in the presence of a base.

Proposed Synthetic Protocol: Knoevenagel-Doebner Condensation

This protocol is based on general procedures for the synthesis of similar cinnamic acids.[6][7]

Reactants:

-

3-Fluoro-5-methylbenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

Hydrochloric acid (for workup)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Fluoro-5-methylbenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of dilute hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts and impurities.

-

Purification: The crude 3-Fluoro-5-methylcinnamic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:

-

Malonic Acid: The use of malonic acid is key to the Knoevenagel-Doebner condensation. Its acidic methylene protons are readily deprotonated by the base to form a nucleophilic enolate that attacks the aldehyde. The subsequent decarboxylation of the intermediate leads to the desired cinnamic acid.

-

Pyridine and Piperidine: Pyridine serves as both a solvent and a base to facilitate the reaction. Piperidine, a stronger base, acts as a catalyst to promote the initial condensation step.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent decarboxylation to proceed at a reasonable rate.

-

Acidic Workup: The addition of hydrochloric acid is crucial for protonating the carboxylate intermediate to form the final carboxylic acid product and to neutralize the basic pyridine and piperidine, rendering them water-soluble for easy removal.

Caption: Knoevenagel-Doebner synthesis of 3-Fluoro-5-methylcinnamic acid.

Potential Applications and Biological Activity

While no specific biological activities or applications have been reported for 3-Fluoro-5-methylcinnamic acid itself, the broader class of cinnamic acid derivatives exhibits a wide range of pharmacological properties, suggesting potential avenues for investigation.[1][2]

-

Antimicrobial Activity: Many cinnamic acid derivatives have demonstrated antibacterial and antifungal properties.[8][9] The presence of the fluoro and methyl groups on the phenyl ring of the target molecule could enhance its antimicrobial potency by increasing its lipophilicity and ability to penetrate microbial cell membranes.

-

Anticancer Activity: Cinnamic acid derivatives have been investigated as potential anticancer agents, with some showing cytotoxic effects against various cancer cell lines.[1] The substitution pattern on the phenyl ring is crucial for this activity.

-

Anti-inflammatory and Antioxidant Properties: The cinnamic acid scaffold is known to possess anti-inflammatory and antioxidant properties.[1] Further studies would be needed to determine if 3-Fluoro-5-methylcinnamic acid shares these characteristics.

-

Building Block in Organic Synthesis: Substituted cinnamic acids are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.[5] 3-Fluoro-5-methylcinnamic acid could serve as a key building block for creating novel compounds with unique properties.

Caption: Potential research avenues for 3-Fluoro-5-methylcinnamic acid.

Safety and Handling

Based on the available safety data for 3-Fluoro-5-methylcinnamic acid, it should be handled with appropriate precautions in a laboratory setting.[3]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Fluoro-5-methylcinnamic acid is a substituted cinnamic acid derivative with the potential for a variety of applications in research and development. While direct experimental data for this compound is limited, its properties and reactivity can be inferred from related structures. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its chemical and biological properties. As the exploration of novel small molecules for drug discovery and materials science continues, 3-Fluoro-5-methylcinnamic acid represents a promising scaffold for the development of new and innovative technologies.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.

-

MassBank. (2008). Cinnamic acids and derivatives. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). I - Preparation of 3-fluoro-4-methoxy-cinnamic acid. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.

-

PubChemLite. (n.d.). 3-fluoro-5-(trifluoromethyl)cinnamic acid (C10H6F4O2). Retrieved from [Link]

-

Chemical Shifts. (n.d.). 3-Trifluoromethylcinnamic acid, 2-methylpropyl ester - Optional[13C NMR]. Retrieved from [Link]

-

National Institutes of Health. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl Cinnamate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

PubMed. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

-

PubMed. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylcinnamic acid. Retrieved from [Link]

-

NIST. (n.d.). α-Methylcinnamic acid. Retrieved from [Link]

-

MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Fluoro-5-methylcinnamicacid | 773132-32-4 [chemicalbook.com]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Fluorination of Cinnamic Acid Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets

Abstract

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for their diverse pharmacological potential. The strategic incorporation of fluorine atoms into the cinnamic acid scaffold has emerged as a powerful tool in medicinal chemistry to enhance therapeutic efficacy and unlock novel biological activities. This in-depth technical guide provides a comprehensive exploration of potential therapeutic targets for fluorinated cinnamic acid derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their action, supported by quantitative data and detailed experimental protocols, to provide a robust framework for advancing the development of this promising class of molecules.

Introduction: The Cinnamic Acid Backbone and the Fluorine Advantage

Cinnamic acid and its derivatives form a versatile class of compounds with a wide spectrum of reported biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The core structure, a phenyl ring attached to an acrylic acid moiety, provides a readily modifiable scaffold for synthetic chemists.[1]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[2] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and bioavailability.[2][3] In the context of cinnamic acid derivatives, fluorination can lead to enhanced potency and selectivity for a variety of therapeutic targets.[4][5]

This guide will explore the key therapeutic targets of fluorinated cinnamic acid derivatives, providing a detailed analysis of their mechanism of action and the experimental methodologies used to validate their therapeutic potential.